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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-03814735, a potent Aurora kinase

inhibitor, with other alternative inhibitors. The information is supported by experimental data

and detailed protocols to assist researchers in validating its efficacy and mechanism of action.

Introduction to PF-03814735 and Aurora Kinase
Inhibition
PF-03814735 is an orally bioavailable small molecule that acts as a reversible and ATP-

competitive inhibitor of Aurora kinases A and B.[1] These kinases are crucial regulators of

mitosis, and their overexpression is implicated in various cancers.[2] Inhibition of Aurora

kinases by PF-03814735 leads to a blockage in cytokinesis, resulting in the formation of

polyploid, multinucleated cells and ultimately, the inhibition of cell proliferation.[3] This guide

compares the in vitro activity and selectivity of PF-03814735 with other well-characterized

Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), and CYC116.

Comparative Analysis of Aurora Kinase Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of PF-03814735 and

its comparators. This data is essential for understanding the on-target and potential off-target

effects of these compounds.

Table 1: In Vitro Potency against Aurora Kinases

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b612103?utm_src=pdf-interest
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.axonmedchem.com/2023-pf-03814735
https://d-nb.info/1195158297/34
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20354118/
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aurora A (IC50/Ki,
nM)

Aurora B (IC50/Ki,
nM)

Aurora C (IC50, nM)

PF-03814735 0.8[1] 5[1] -

Alisertib (MLN8237) 1.2[4] 396.5[4] -

Barasertib (AZD1152-

HQPA)
1369 (Ki)[5] 0.37[5][6][7] 17 (Ki)[5]

CYC116
44 (IC50), 8.0 (Ki)[8]

[9]

19 (IC50), 9.2 (Ki)[8]

[9]
65[9]

Table 2: Kinase Selectivity Profile (IC50/Ki, nM)
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Compo
und

Flt1 FAK TrkA VEGFR2 FLT3 JAK2/3
Abl1
(T315I)

PF-

0381473

5

10[1] 22[1] 30[1] - - - -

Alisertib

(MLN823

7)

>200-fold

selective

for

Aurora A

over

Aurora

B[4]

- - - - - -

Baraserti

b

(AZD115

2-HQPA)

>1000-

fold

selective

for

Aurora B

over

Aurora

A[5]

- - -

Suppress

es FLT3-

ITD[5]

- -

CYC116 - - -

44 (Ki),

69 (IC50)

[8][9]

44 (Ki)[8] - -

Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding

the validation process. The following diagrams illustrate the Aurora kinase signaling pathway

and a general workflow for validating an Aurora kinase inhibitor.
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Caption: Aurora Kinase Signaling Pathway in Mitosis.
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Caption: Experimental Workflow for Validating Aurora Kinase Inhibitors.

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of

Aurora kinase inhibitors.
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In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol is adapted from commercially available kits and published methodologies.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against Aurora kinases.

Materials:

Recombinant human Aurora A and Aurora B kinase (e.g., Promega, Carna Biosciences).

Myelin Basic Protein (MBP) or a suitable peptide substrate.

ADP-Glo™ Kinase Assay Kit (Promega).

Test compound (e.g., PF-03814735) dissolved in DMSO.

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

ATP solution.

White, opaque 384-well assay plates.

Luminometer.

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further

dilute in Kinase Assay Buffer to the desired final concentrations.

Kinase Reaction:

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well

plate.

Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
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Initiate the reaction by adding 5 µL of ATP solution (final concentration to be near the Km

for ATP).

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Plot the percent inhibition versus the log of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[8]

Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.

Materials:

Human cancer cell lines (e.g., HCT-116, HeLa).

Complete cell culture medium.

Test compound dissolved in DMSO.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

DMSO.

96-well cell culture plates.

Microplate reader.

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO

(vehicle control) and incubate for 72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability

against the log of the compound concentration.

Cell Cycle Analysis by High-Content Imaging
This protocol provides a more detailed analysis of the cellular effects of Aurora kinase

inhibition.[12][13]

Objective: To quantify the effects of a test compound on cell cycle progression and identify

phenotypes such as polyploidy.

Materials:
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Human cancer cell lines cultured on high-optical-quality microplates (e.g., 96- or 384-well).

Test compound dissolved in DMSO.

Hoechst 33342 (for DNA staining).

Antibodies for specific cellular markers (e.g., anti-phospho-Histone H3 (Ser10) for mitotic

cells, anti-α-tubulin for spindle morphology).

Fluorescently labeled secondary antibodies.

Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.2% Triton X-100).

High-content imaging system.

Procedure:

Cell Seeding and Treatment: Seed cells and treat with the test compound as described for

the cell proliferation assay.

Cell Staining:

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with fluorescently labeled secondary antibodies and Hoechst 33342

for 1 hour.

Image Acquisition: Acquire images using a high-content imaging system, capturing multiple

fields per well.

Image Analysis: Use image analysis software to segment individual cells based on the

nuclear stain. Quantify various parameters for each cell, including:
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DNA Content: Integrated intensity of the Hoechst signal to determine cell cycle phase (2N,

4N, >4N).

Mitotic Index: Percentage of cells positive for phospho-Histone H3.

Nuclear Morphology: Size and shape of the nucleus to identify multinucleated or polyploid

cells.

Spindle Morphology: Organization of the mitotic spindle.

Data Analysis: Generate population-level statistics and dose-response curves for the

different cellular phenotypes.

In Vivo Tumor Xenograft Study
This protocol outlines a general approach for evaluating the in vivo efficacy of an Aurora kinase

inhibitor.[14][15][16]

Objective: To assess the anti-tumor activity of a test compound in a preclinical animal model.

Materials:

Immunocompromised mice (e.g., nude or SCID).

Human tumor cell line for implantation (e.g., HCT-116, SW620).

Test compound formulated for oral or parenteral administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the

mice.

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-

200 mm³). Randomize the mice into treatment and control groups.
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Compound Administration: Administer the test compound and vehicle control according to

the desired dosing schedule (e.g., once daily oral gavage).

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with

calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice

as an indicator of toxicity.

Endpoint: Continue the study until the tumors in the control group reach a predetermined

size or for a specified duration.

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points,

tumors can be excised for biomarker analysis, such as immunohistochemistry for phospho-

Histone H3, to confirm target engagement.[15]

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor

growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion
The validation of PF-03814735 as a potent Aurora kinase inhibitor requires a multi-faceted

approach, encompassing biochemical, cellular, and in vivo studies. This guide provides a

framework for comparing PF-03814735 to other inhibitors and offers detailed protocols for key

validation experiments. The data presented herein demonstrates that PF-03814735 is a potent

dual Aurora A and B inhibitor. Its comprehensive characterization, as outlined in this guide, will

be instrumental for researchers in the field of cancer drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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